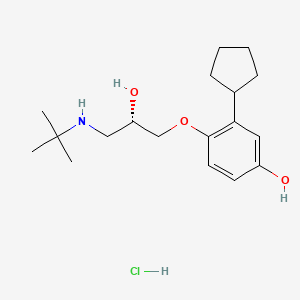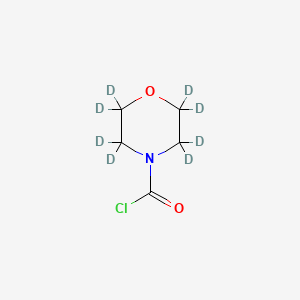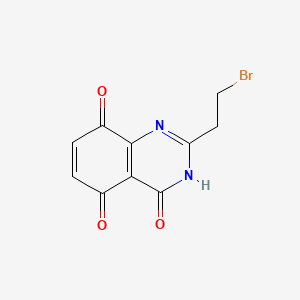
(S)-4-Hydroxy Penbutolol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy Penbutolol Hydrochloride is a chemical compound with the molecular formula C18H30ClNO2. It is an S-enantiomer of Penbutolol, a non-selective beta-adrenergic antagonist used primarily for the management of hypertension. This compound is known for its high binding affinity to beta-adrenergic receptors, making it a valuable agent in both research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride typically involves the resolution of racemic Penbutolol. One common method includes the use of chiral chromatography to separate the S-enantiomer from the racemic mixture. The process involves the following steps:
Resolution of Racemic Penbutolol: The racemic mixture is subjected to chiral chromatography to isolate the S-enantiomer.
Hydroxylation: The isolated S-enantiomer undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the hydroxylated compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Hydroxy Penbutolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-keto Penbutolol.
Reduction: Formation of Penbutolol without the hydroxyl group.
Substitution: Formation of various substituted Penbutolol derivatives.
Applications De Recherche Scientifique
(S)-4-Hydroxy Penbutolol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of beta-blocker drugs and other pharmaceutical agents.
Mécanisme D'action
(S)-4-Hydroxy Penbutolol Hydrochloride exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This binding inhibits the action of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The compound also exhibits partial agonist activity, which can provide intrinsic sympathomimetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Penbutolol: The parent compound, lacking the hydroxyl group at the 4-position.
(S)-Esmolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
(S)-4-Hydroxy Penbutolol Hydrochloride is unique due to its specific hydroxylation at the 4-position, which can influence its binding affinity and selectivity towards beta-adrenergic receptors. This modification can result in distinct pharmacological profiles compared to other beta-blockers .
Propriétés
Formule moléculaire |
C18H30ClNO3 |
|---|---|
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1 |
Clé InChI |
IRXCLCQOLQYHQP-RSAXXLAASA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)


![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)


![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)


